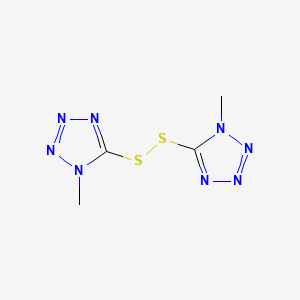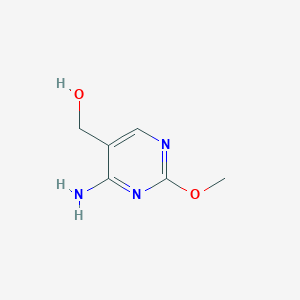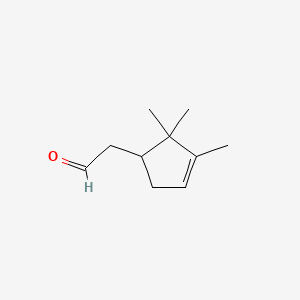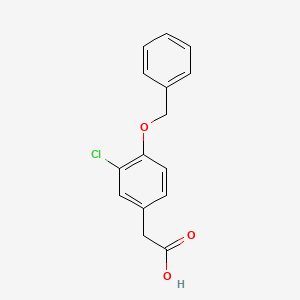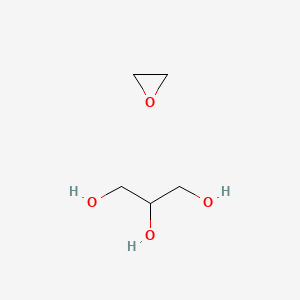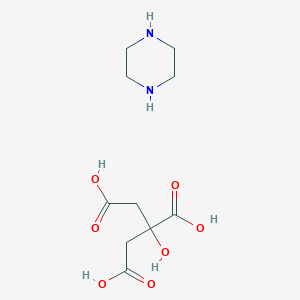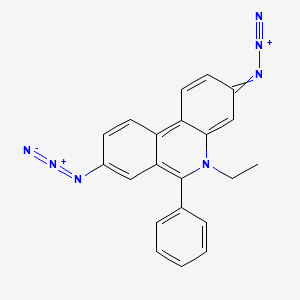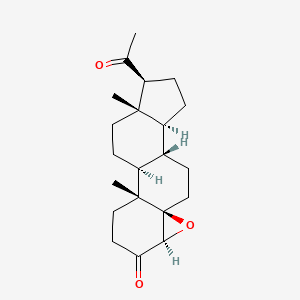
4beta,5beta-Epoxypregnane-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4beta,5beta-Epoxypregnane-3,20-dione is a steroid. It derives from a hydride of a pregnane.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Cytotoxic Activities
Research on pregnanes, including compounds structurally related to 4beta,5beta-Epoxypregnane-3,20-dione, has demonstrated their potential in anti-inflammatory and cytotoxic applications. Bai et al. (2007) isolated various pregnanes from Nerium oleander and found that these compounds showed significant anti-inflammatory activity in vitro, as well as cytotoxic activity against various human cell lines (Bai et al., 2007).
Enzyme Inhibition and Receptor Binding
Progesterone derivatives, which include 4beta,5beta-Epoxypregnane-3,20-dione, have been studied for their effects on enzyme inhibition and receptor binding. Bratoeff et al. (2010) investigated several derivatives for their inhibition of 5 alpha-reductase types 1 and 2, and their binding to the androgen receptor. Their results contribute to understanding the mechanism of action of these compounds in the body (Bratoeff et al., 2010).
Modulation of Serotonergic Neurons
Robichaud and Debonnel (2004) explored how neurosteroids, including 5beta-pregnane-3,20-dione (a similar compound to 4beta,5beta-Epoxypregnane-3,20-dione), affect the firing activity of serotonin neurons. Their study suggests that neurosteroids can significantly influence the activity of these neurons, indicating potential antidepressant effects (Robichaud & Debonnel, 2004).
Role in Steroid Metabolism
Herl et al. (2006) and (2009) conducted studies on progesterone 5beta-reductase, which is involved in the metabolism of compounds like 4beta,5beta-Epoxypregnane-3,20-dione. These studies provide insight into the molecular biology and enzymatic pathways involved in steroid metabolism (Herl et al., 2006), (Herl et al., 2009).
Neuroactive Properties
Pillai et al. (2004) explored the effects of various steroids, including those structurally similar to 4beta,5beta-Epoxypregnane-3,20-dione, on GABAA receptors. Their findings highlight the neuroactive properties of these steroids, which could have implications for mood and behavior modulation (Pillai et al., 2004).
Synthesis and Molecular Interactions
Numazawa et al. (2000) focused on synthesizing derivatives of steroids, including 4beta,5beta-epoxy derivatives of 16alpha-hydroxyandrostenedione, which relate to 4beta,5beta-Epoxypregnane-3,20-dione. Such research contributes to our understanding of the chemical synthesis and molecular interactions of these compounds (Numazawa & Yoshimura, 2000).
Eigenschaften
CAS-Nummer |
17597-24-9 |
|---|---|
Produktname |
4beta,5beta-Epoxypregnane-3,20-dione |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(1S,2R,6R,8R,11S,12S,15S,16S)-15-acetyl-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)14-4-5-15-13-6-11-21-18(24-21)17(23)8-10-20(21,3)16(13)7-9-19(14,15)2/h13-16,18H,4-11H2,1-3H3/t13-,14+,15-,16-,18-,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
AHUAGQAMTIBPDR-JFYOIKPISA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(CCC(=O)[C@@H]4O5)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)
![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)

![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
